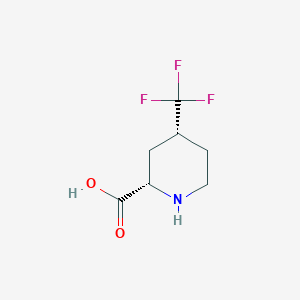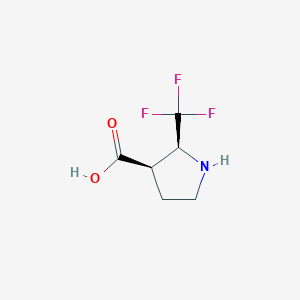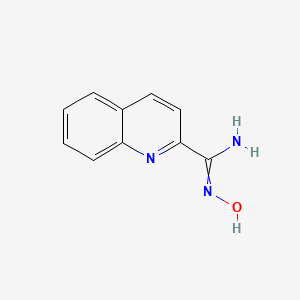
N-Hydroxyquinoline-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxyquinoline-2-carboximidamide is a useful research compound. Its molecular formula is C10H9N3O and its molecular weight is 187.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Hydroxyquinoline-2-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Hydroxyquinoline-2-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of 2-Oxoglutarate Oxygenases : 5-Carboxy-8-hydroxyquinoline, a compound related to N-Hydroxyquinoline-2-carboximidamide, has been found to inhibit 2-oxoglutarate and iron-dependent oxygenases, which are therapeutic targets for human diseases. This compound has shown broad spectrum activity against various oxygenases, including transcription factor hydroxylases, histone demethylases, and nucleic acid demethylases (Hopkinson et al., 2013).
Chronic Toxicity and Anti-Carcinogenic Effects : 8-Hydroxyquinoline, another similar compound, has been studied for its chronic toxicity and potential inhibitory effect on the carcinogenicity of N-2-fluorenylacetamide. This research suggests that 8-hydroxyquinoline may have anti-carcinogenic properties (Yamamoto et al., 1971).
HIV-1 Integrase Inhibitors : A series of 2-hydroxyisoquinoline-1,3(2H,4H)-diones, structurally related to N-Hydroxyquinoline-2-carboximidamide, have been investigated as human immunodeficiency virus type 1 integrase inhibitors. These compounds have shown strong inhibitory activities in the low nanomolar range (Suchaud et al., 2014).
Alzheimer's Disease Treatment : The family of 2-substituted 8-hydroxyquinolines, which includes compounds related to N-Hydroxyquinoline-2-carboximidamide, has been proposed for use in treating Alzheimer's disease. These compounds show potential in disaggregating metal-enriched amyloid plaques and inhibiting Cu/Aβ redox chemistry (Kenche et al., 2013).
Cytotoxic Activity Against Cancer Lines : Derivatives of 2-phenylsubstituted-3-hydroxyquinolin-4(1H)-one, structurally related to N-Hydroxyquinoline-2-carboximidamide, have shown significant cytotoxic activity against various cancer cell lines (Soural et al., 2011).
Drug Design with Metal-Hydroxyquinoline Complexes : Metal-8-hydroxyquinoline complexes, which are related to N-Hydroxyquinoline-2-carboximidamide, have been explored for their therapeutic applications, including anticancer, anti-inflammatory, anti-infective, and antidiabetic activities (Savić-Gajić & Savic, 2019).
Photolabile Protecting Group : Brominated derivatives of hydroxyquinoline, such as 8-bromo-7-hydroxyquinoline, have been used as photolabile protecting groups, showing potential for in vivo use due to their sensitivity to multiphoton-induced photolysis (Fedoryak & Dore, 2002).
properties
IUPAC Name |
N'-hydroxyquinoline-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-10(13-14)9-6-5-7-3-1-2-4-8(7)12-9/h1-6,14H,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQWPCQMOAQNTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxyquinoline-2-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-Butenamide](/img/structure/B7882037.png)

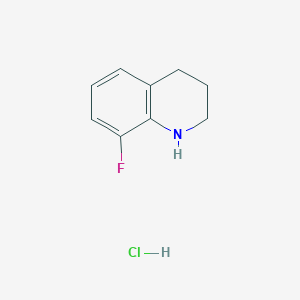
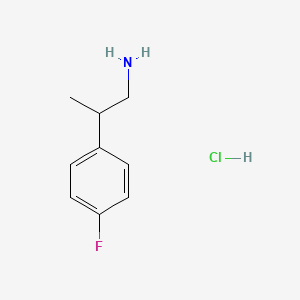
![4-N-[2-(morpholin-4-yl)ethyl]pyridine-3,4-diamine dihydrochloride](/img/structure/B7882068.png)
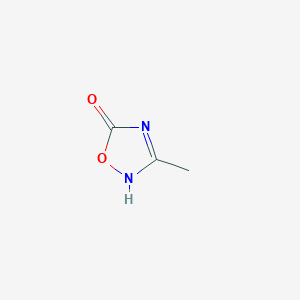
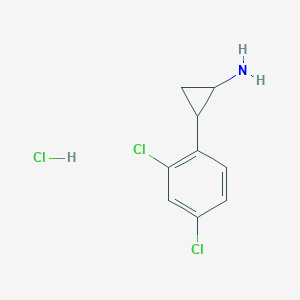
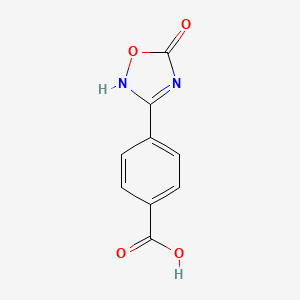
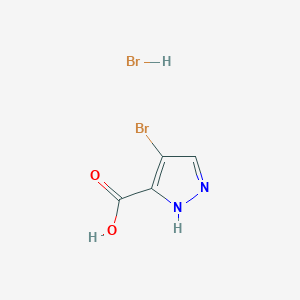
![(1S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B7882085.png)

